3-Amino-3-(oxan-4-yl)propan-1-ol
Description
Significance of Amino Alcohol Scaffolds in Modern Organic Synthesis and Chemical Biology
Amino alcohols are a privileged class of organic compounds characterized by the presence of both an amine and an alcohol functional group. This bifunctionality makes them exceptionally versatile building blocks in organic synthesis and medicinal chemistry. researchgate.netnih.gov The strategic placement of the amino and hydroxyl groups allows for the construction of a wide array of complex molecules and heterocyclic systems. researchgate.net
In organic synthesis, amino alcohols are frequently employed as:
Chiral Auxiliaries: They can be temporarily incorporated into a prochiral substrate to direct a chemical reaction towards a specific stereochemical outcome, after which the auxiliary can be cleaved and recovered. wikipedia.orgyoutube.com
Ligands for Asymmetric Catalysis: The nitrogen and oxygen atoms can coordinate to metal centers, forming chiral catalysts that enable the enantioselective synthesis of a target molecule.
Precursors to Complex Molecules: They serve as key starting materials for the synthesis of natural products, pharmaceuticals, and other functional molecules. For instance, they are foundational to the synthesis of certain antifungal agents and important pharmaceutical intermediates. google.comnih.gov
In chemical biology and medicinal chemistry, the amino alcohol motif is a common feature in many biologically active compounds. This scaffold is present in numerous pharmaceuticals, where the amino and hydroxyl groups often play a crucial role in binding to biological targets such as enzymes and receptors. nih.govacs.org Their ability to form hydrogen bonds and participate in ionic interactions makes them ideal for molecular recognition processes.
Unique Structural Features and Conformational Considerations of the 3-Amino-3-(oxan-4-yl)propan-1-ol Motif
The structure of this compound is distinguished by the conjunction of a flexible aminopropanol (B1366323) side chain with a six-membered saturated heterocyclic ring, tetrahydropyran (B127337) (also known as oxane). wikipedia.orgbldpharm.com
Key Structural Elements:
Chiral Center: The carbon atom to which the amino group and the oxane ring are attached (C3 of the propanol (B110389) chain) is a chiral center. This means the molecule can exist as two non-superimposable mirror images (enantiomers), (R)-3-Amino-3-(oxan-4-yl)propan-1-ol and (S)-3-Amino-3-(oxan-4-yl)propan-1-ol. The separation and selective synthesis of such enantiomers are critical, as different stereoisomers often exhibit distinct biological activities. google.com
Tetrahydropyran (Oxane) Ring: The oxane ring is not planar and, similar to cyclohexane, preferentially adopts a chair conformation to minimize steric and torsional strain. wikipedia.orgacs.orgfiveable.me The substituent at the 4-position can be either in an axial or an equatorial position. The equatorial position is generally more stable for bulky substituents.
Aminopropanol Chain: This portion of the molecule provides functional handles for further chemical modification and contributes to the molecule's polarity and hydrogen-bonding capabilities.
Review of Research on Analogous Amino Alcohols and Tetrahydropyran-Containing Compounds as Synthetic Intermediates and Chiral Auxiliaries
The value of this compound as a synthetic tool can be inferred by examining research on related structures.
Analogous Amino Alcohols: Research has extensively documented the utility of 1,3-amino alcohols as intermediates. For example, optically active 3-amino-1-propanol derivatives are crucial intermediates for the synthesis of pharmaceuticals like (S)-duloxetine. google.com The synthesis of various amino alcohol derivatives has been explored for their potential as antifungal and antibacterial agents, where the stereochemistry and the nature of substituents are critical for activity. nih.govnih.gov The synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, an intermediate for duloxetine, highlights the industrial importance of chiral amino alcohols. researchgate.net
Tetrahydropyran-Containing Compounds: The tetrahydropyran ring is a structural motif found in numerous natural products and is a valuable component in synthetic chemistry. wikipedia.org The synthesis of substituted tetrahydropyrans is an active area of research, with various methods developed for their stereoselective construction, such as the Prins cyclization and intramolecular hydroalkoxylation. organic-chemistry.org Chiral tetrahydropyran derivatives, synthesized from chiral lactones, serve as versatile building blocks for more complex targets. researchgate.net Furthermore, the tetrahydropyran ring itself, when appropriately substituted, can influence the stereochemical outcome of reactions, acting as a component of a chiral auxiliary or directing group.
The combination of these two well-established structural motifs in this compound suggests its potential as a valuable chiral building block for creating diverse and complex molecular architectures for applications in drug discovery and materials science.
Data Tables
Table 1: Physicochemical Properties of Related Compounds This table presents data for the parent structures, 3-Amino-1-propanol and Tetrahydropyran, to provide context for the properties of the title compound.
| Property | 3-Amino-1-propanol | Tetrahydropyran (Oxane) |
| CAS Number | 156-87-6 sigmaaldrich.com | 142-68-7 wikipedia.org |
| Molecular Formula | C₃H₉NO sigmaaldrich.com | C₅H₁₀O wikipedia.org |
| Molar Mass | 75.11 g/mol sigmaaldrich.com | 86.134 g/mol wikipedia.org |
| Appearance | Liquid sigmaaldrich.com | Colourless liquid wikipedia.org |
| Boiling Point | 184-187 °C sigmaaldrich.com | 88 °C wikipedia.org |
| Melting Point | 10-12 °C sigmaaldrich.com | -45 °C wikipedia.org |
| Density | 0.982 g/mL at 20 °C sigmaaldrich.com | 0.880 g/cm³ wikipedia.org |
| Solubility in Water | Soluble sigmaaldrich.com | Miscible |
Data sourced from multiple references. wikipedia.orgsigmaaldrich.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-amino-3-(oxan-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c9-8(1-4-10)7-2-5-11-6-3-7/h7-8,10H,1-6,9H2 |
InChI Key |
ODQZHUWSALAAAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(CCO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Amino 3 Oxan 4 Yl Propan 1 Ol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For 3-Amino-3-(oxan-4-yl)propan-1-ol, several strategic disconnections can be envisioned, as illustrated below.
A primary disconnection can be made at the C-C bond between the C2 and C3 positions of the propanol (B110389) backbone. This leads to two key synthons: a 2-carbon electrophile equivalent for the ethanolamine (B43304) portion and a nucleophilic synthon derived from 4-aminotetrahydropyran (B1267664). A plausible synthetic equivalent for the latter would be 4-aminotetrahydropyran itself or a protected derivative.
Another key disconnection can be made at the C-N bond. This approach considers the formation of the amine functionality as a late-stage transformation. This might involve the reduction of a corresponding azide (B81097) or nitro compound, or the reductive amination of a ketone precursor.
A third strategic disconnection involves the C3-C4 (of the tetrahydropyran (B127337) ring) bond, suggesting a strategy where the tetrahydropyran ring is formed during the synthesis. However, given the ready availability of tetrahydropyran-4-one, strategies that utilize this as a starting material are often more efficient.
| Disconnection | Synthons | Plausible Starting Materials |
| C2-C3 Bond | 2-carbon electrophile + 4-aminotetrahydropyran nucleophile | Ethylene oxide + 4-aminotetrahydropyran |
| C-N Bond | γ-hydroxy carbonyl compound + ammonia (B1221849) equivalent | 3-hydroxy-1-(oxan-4-yl)propan-1-one + ammonia |
| C3-C4 (ring) | Acyclic precursor | Not a primary strategy due to availability of starting materials |
Convergent and Linear Synthesis Pathways to the this compound Core
The construction of this compound can be approached through both linear and convergent synthetic strategies.
A convergent synthesis , in contrast, involves the separate synthesis of key fragments of the molecule, which are then combined in the later stages. This approach is generally more efficient for complex molecules. For this compound, a convergent approach could involve the synthesis of a protected 3-aminopropan-1-ol fragment and a functionalized tetrahydropyran derivative, followed by their coupling. A plausible convergent synthesis is outlined below:
Fragment A Synthesis: Protection of 3-aminopropan-1-ol.
Fragment B Synthesis: Conversion of tetrahydropyran-4-one to a suitable electrophile, such as a tosylate or a triflate.
Coupling: Reaction of the protected amino alcohol with the activated tetrahydropyran derivative.
| Pathway | Starting Materials | Key Intermediates | Overall Yield (Illustrative) |
| Linear | Tetrahydropyran-4-carboxylic acid | 4-(hydroxymethyl)tetrahydropyran, 4-(aminomethyl)tetrahydropyran | Low to Moderate |
| Convergent | 3-Aminopropan-1-ol, Tetrahydropyran-4-one | Protected 3-aminopropan-1-ol, Activated tetrahydropyran | Moderate to High |
Catalytic Approaches in the Formation of this compound and its Derivatives
Catalysis offers powerful tools for the efficient and selective synthesis of complex organic molecules. Various catalytic methods can be applied to the synthesis of this compound and its derivatives.
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. For the synthesis of this compound, several transition metal-catalyzed reactions could be employed.
For instance, a palladium-catalyzed cross-coupling reaction could be used to form the C-C bond between the tetrahydropyran ring and the propanol side chain. This might involve the reaction of a suitable organoboron or organozinc derivative of the tetrahydropyran with a halo-substituted aminopropanol (B1366323) derivative.
Copper-catalyzed reactions are also highly relevant, particularly for the formation of C-N bonds. For example, a copper-catalyzed amination of a tetrahydropyran derivative bearing a leaving group at the 4-position with 3-aminopropan-1-ol could be a viable strategy. Recent advances in copper-catalyzed asymmetric synthesis of γ-amino alcohols from alkynyl oxetanes and amines also present a promising, albeit more complex, avenue. unimi.it
Reduction reactions are fundamental to the synthesis of amino alcohols. The synthesis of this compound could involve the reduction of various functional groups.
For example, a key intermediate could be a γ-nitro ketone, which could be synthesized via a Michael addition of a nitroalkane to an α,β-unsaturated ketone derived from tetrahydropyran-4-one. The nitro and ketone groups could then be reduced simultaneously or sequentially using powerful reducing agents like lithium aluminum hydride (LiAlH₄). rsc.org
Catalytic hydrogenation is another powerful reduction method. This technique, which typically employs a metal catalyst such as palladium, platinum, or nickel in the presence of hydrogen gas, can be used to reduce nitriles, azides, and nitro groups to amines. For instance, a nitrile-containing precursor could be catalytically hydrogenated to afford the primary amine of the target molecule.
| Precursor Functional Group | Reducing Agent/Catalyst | Product Functional Group | Typical Conditions |
| Ketone | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol | Methanol, 0 °C to rt |
| Nitrile | Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Primary amine | THF, reflux; High pressure H₂ |
| Azide | Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation (e.g., Pd/C, H₂) | Primary amine | THF, rt; Atmospheric pressure H₂ |
| Nitro | Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation (e.g., Pd/C, H₂) | Primary amine | THF, reflux; High pressure H₂ |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral amino alcohols, organocatalytic methods can provide high levels of stereocontrol.
Proline and its derivatives are well-known organocatalysts for various transformations, including aldol (B89426) and Mannich reactions, which can be used to construct the carbon skeleton of amino alcohols. ajpamc.com For the synthesis of this compound, an organocatalytic Mannich reaction between tetrahydropyran-4-one, an aldehyde, and an amine could be a key step to establish the stereocenter at the C3 position.
Furthermore, organocatalytic reductions of ketones can provide access to chiral alcohols. For example, a Corey-Bakshi-Shibata (CBS) reduction of a suitable ketone precursor could be employed to stereoselectively form the hydroxyl group.
Stereoselective Synthesis of Enantiopure this compound
The stereoselective synthesis of a single enantiomer of this compound is of significant importance, particularly for pharmaceutical applications where the biological activity often resides in a single stereoisomer. Several strategies can be employed to achieve this.
One approach is the use of a chiral auxiliary. A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and then subsequently removed.
Another powerful method is asymmetric catalysis, where a chiral catalyst is used to generate a chiral product from a prochiral substrate. As mentioned previously, both transition metal catalysts and organocatalysts can be employed for this purpose. For instance, an asymmetric hydrogenation or transfer hydrogenation of a ketone precursor could be used to set the stereocenter of the alcohol. Similarly, a chiral Lewis acid or Brønsted acid could catalyze an enantioselective Mannich reaction to establish the stereocenter bearing the amino group.
Enzymatic resolutions are also a viable option for obtaining enantiopure amino alcohols. Enzymes such as lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers.
A recent approach for the stereoselective synthesis of γ-amino alcohols involves the use of transaminase enzymes for the asymmetric amination of ketones. This biocatalytic method offers high enantioselectivity and operates under mild conditions.
| Method | Principle | Example Application |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to control stereochemistry. | Evans' oxazolidinone auxiliary to direct an aldol reaction. |
| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of a chiral product. | Rh-catalyzed asymmetric hydrogenation of a ketone precursor. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. | Lipase-catalyzed acylation of the racemic amino alcohol. |
| Biocatalysis | Use of enzymes to perform stereoselective transformations. | Transaminase-catalyzed amination of a ketone precursor. |
Asymmetric Synthetic Strategies Employing Chiral Auxiliaries and Ligands
The asymmetric synthesis of γ-amino alcohols, such as this compound, can be effectively achieved using chiral auxiliaries and ligands to control stereochemistry. wikipedia.orgnumberanalytics.com Chiral auxiliaries are temporarily incorporated into the molecule to direct the formation of a specific stereoisomer, after which they are removed. wikipedia.org
One plausible approach involves the use of oxazolidinone chiral auxiliaries, which are readily prepared from amino acids or amino alcohols. wikipedia.org For instance, an achiral N-acetyloxazolidinone can be alkylated with a suitable electrophile containing the oxane-4-yl moiety. The steric hindrance provided by the auxiliary directs the incoming group to a specific face of the enolate, leading to a high degree of stereoselectivity. Subsequent reduction of the carbonyl group and cleavage of the auxiliary would yield the desired chiral amino alcohol.
Another powerful strategy employs chiral ligands in transition metal-catalyzed reactions. For example, the asymmetric hydrogenation or transfer hydrogenation of a corresponding β-amino ketone precursor using a chiral catalyst can provide the desired γ-amino alcohol with high enantioselectivity. rsc.org Rhodium-based catalysts with chiral ligands like BINAP have been shown to be effective for the syn-selective hydrogenation of β-amino ketones, while iridium catalysts can be used for the anti-selective transfer hydrogenation. rsc.org
| Catalyst/Auxiliary | Reaction Type | Precursor | Diastereoselectivity/Enantioselectivity | Reference |
| (S,S)-Ts-DENEB | Rh-catalyzed Hydrogenation | N-PMP-protected β-amino ketone | >99% ee, 95:5 dr (syn) | rsc.org |
| (1R,2R)-DPICA | Ir-catalyzed Transfer Hydrogenation | N-PMP-protected β-amino ketone | >99% ee, 98:2 dr (anti) | rsc.org |
| Evans' Oxazolidinone | Asymmetric Aldol Reaction | N-acyloxazolidinone | >95% de | wikipedia.org |
Diastereoselective Control in Reaction Design and Execution
Diastereoselective control is crucial when multiple stereocenters are present or being formed. In the context of this compound, this is particularly relevant in the reduction of a β-hydroxy ketone or a β-amino ketone precursor. The inherent stereochemistry of the starting material can direct the stereochemical outcome of the subsequent transformation.
The Narasaka-Prasad reduction offers a method for the syn-selective reduction of β-hydroxy ketones. wikipedia.org This reaction utilizes a boron chelating agent to form a six-membered ring transition state, which directs the hydride attack from a less hindered face, resulting in the syn-diol. wikipedia.org Conversely, the Evans-Saksena reduction employs a different boron reagent to achieve intramolecular hydride delivery, leading to the anti-diol. wikipedia.org
For the diastereoselective reduction of β-amino ketones, reagents such as LiBEt₃H can provide anti-γ-amino alcohols, while Zn(BH₄)₂ can lead to syn-γ-amino alcohols. rsc.org The choice of the reducing agent and the protecting group on the amine can significantly influence the diastereoselectivity of the reduction.
| Reagent | Substrate | Diastereomeric Ratio (syn:anti) | Reference |
| Catecholborane | β-Hydroxy-N-sulfinyl imine | 98:2 | nih.govelsevierpure.com |
| LiBHEt₃ | β-Hydroxy-N-sulfinyl imine | 5:95 | nih.govelsevierpure.com |
| Zn(BH₄)₂ | N-aryl-β-amino ketone | 95:5 | rsc.org |
| Et₃BHLi | N-aryl-β-amino ketone | 5:95 | rsc.org |
Enzymatic and Biocatalytic Transformations Towards Chiral Amino Alcohols
Enzymatic and biocatalytic methods are increasingly recognized for their high stereoselectivity and environmentally benign reaction conditions in the synthesis of chiral amino alcohols. nih.gov Enzymes such as transaminases, dehydrogenases, and lyases can be employed to produce enantiomerically pure amino alcohols. nih.gov
A potential biocatalytic route to this compound could involve the use of a transaminase to asymmetrically aminate a suitable keto-alcohol precursor. The high selectivity of the enzyme would ensure the formation of the desired enantiomer. Alternatively, a dehydrogenase could be used for the stereoselective reduction of a β-amino ketone.
Cascade reactions, where multiple enzymatic steps are performed in a single pot, offer an efficient approach. For instance, a cascade involving a dioxygenase and a decarboxylase has been used to synthesize chiral amino alcohols from L-lysine. nih.govjove.com A similar strategy could be envisioned starting from a suitably functionalized substrate to generate the target molecule.
| Enzyme Type | Reaction | Advantage | Reference |
| Transaminase | Asymmetric amination of a ketone | High enantioselectivity | nih.gov |
| Dehydrogenase | Stereoselective reduction of a ketone | Mild reaction conditions | nih.gov |
| Dioxygenase/Decarboxylase | Cascade reaction from an amino acid | One-pot synthesis | nih.govjove.com |
Multi-Component Reactions and One-Pot Strategies for Structural Complexity Elaboration
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single step. nih.gov This approach offers high atom economy and efficiency.
A plausible MCR for the synthesis of a precursor to this compound could be a Mannich-type reaction. This would involve the reaction of an aldehyde, an amine, and a compound with an active methylene (B1212753) group, such as an enolate derived from a ketone containing the oxane moiety. L-proline has been shown to be an effective organocatalyst for such three-component Mannich-type reactions.
Another approach could be a domino reaction sequence. For example, a Michael addition followed by an aza-Henry reaction and a cyclization has been used to synthesize highly functionalized tetrahydropyridines. nih.gov A similar strategy could be adapted to construct the desired amino alcohol scaffold.
| Reaction Type | Components | Catalyst | Key Features | Reference |
| Mannich Reaction | Aldehyde, Amine, Ketone | L-proline | Solvent-free, room temperature | |
| Michael/aza-Henry/Cyclization | 1,3-Dicarbonyl, β-nitroolefin, Aldimine | Quinine-derived squaramide | Triple domino, high enantioselectivity | nih.gov |
| Ramachary–Bressy–Wang Cycloaddition | Aldehyde, Nitroalkene, β-ketoester | Proline | Metal-free, organocatalytic, multicomponent | wordpress.com |
Electrochemical Methods in the Synthesis of this compound Analogues
Electrochemical methods in organic synthesis offer a green and often highly selective alternative to traditional chemical methods. While specific electrochemical syntheses of this compound are not widely reported, the principles of electro-organic chemistry can be applied to propose potential synthetic routes.
One possibility is the electrochemical reduction of a suitable precursor. For example, the cathodic reduction of a β-amino ketone or an oxime ether derivative could potentially yield the desired amino alcohol. The stereochemical outcome of such a reaction would depend on the electrode material, solvent, and supporting electrolyte.
Another approach could involve the electrochemical functionalization of the tetrahydropyran ring. For instance, an anodic oxidation could generate a reactive intermediate on the oxane ring, which could then be trapped by a suitable nitrogen-containing nucleophile. Ferrocene and its derivatives are often used as redox mediators in such electrochemical transformations due to their reversible oxidation-reduction behavior. wikipedia.org
Further research into the electrochemical behavior of tetrahydropyran derivatives and β-amino carbonyl compounds would be necessary to develop a viable electrochemical synthesis of this compound.
Elucidation of Reaction Mechanisms and Kinetic Studies in 3 Amino 3 Oxan 4 Yl Propan 1 Ol Transformations
Mechanistic Pathways of Amine and Hydroxyl Group Functionalization
The functionalization of 3-Amino-3-(oxan-4-yl)propan-1-ol can proceed through various mechanistic pathways, primarily dictated by the nature of the reagents and reaction conditions. The primary amine and primary hydroxyl groups are the principal sites of reactivity.
The amine group , being a potent nucleophile, readily participates in reactions such as N-acylation, N-alkylation, and sulfonylation.
N-Acylation: The reaction with acyl halides or anhydrides typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., halide) yields the corresponding amide.
N-Alkylation: Alkylation of the amine can be achieved using alkyl halides. This reaction follows an SN2 pathway, where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This process can lead to mono-, di-, and even tri-alkylation, forming secondary, tertiary amines, and quaternary ammonium (B1175870) salts, respectively. Control over the degree of alkylation can be challenging and often requires specific strategies like reductive amination.
Reductive Amination: A more controlled method for N-alkylation involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. This method avoids over-alkylation.
The hydroxyl group , while also nucleophilic, is generally less so than the amine. Its functionalization often requires activation or specific reagents.
O-Acylation (Esterification): The formation of esters can be achieved by reacting the alcohol with carboxylic acids under acidic catalysis (Fischer esterification), or more commonly with more reactive acylating agents like acyl chlorides or anhydrides, usually in the presence of a base to neutralize the acidic byproduct.
O-Alkylation (Etherification): The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method for forming ethers. The alkoxide is a much stronger nucleophile than the neutral alcohol.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of oxidant determines the final product. For instance, mild oxidants like pyridinium (B92312) chlorochromate (PCC) will typically stop at the aldehyde stage, while stronger oxidants like potassium permanganate (B83412) or chromic acid will lead to the carboxylic acid.
Regioselectivity and Chemoselectivity in Derivatization Reactions
Given the presence of two nucleophilic centers, regioselectivity and chemoselectivity are critical considerations in the derivatization of this compound.
Chemoselectivity refers to the preferential reaction of one functional group over another. In general, the primary amine is more nucleophilic and more basic than the primary alcohol. This inherent difference in reactivity allows for selective functionalization.
Selective N-Functionalization: In reactions with electrophiles such as acyl chlorides or alkyl halides under neutral or slightly basic conditions, the amine group will react preferentially. For example, the addition of one equivalent of acetyl chloride at low temperature would be expected to yield N-(3-hydroxy-1-(oxan-4-yl)propyl)acetamide.
Selective O-Functionalization: To achieve selective reaction at the hydroxyl group, the more reactive amine group must first be protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Once the amine is protected as a less nucleophilic carbamate, the hydroxyl group can be functionalized through esterification, etherification, or oxidation. Subsequent deprotection of the amine reveals the N-unsubstituted, O-functionalized product.
The table below summarizes the expected outcomes based on chemoselectivity.
| Reagent (1 equivalent) | Primary Reactive Site | Expected Major Product |
| Acetyl Chloride | Amine | N-(3-hydroxy-1-(oxan-4-yl)propyl)acetamide |
| Methyl Iodide | Amine | 3-(Methylamino)-3-(oxan-4-yl)propan-1-ol |
| Acetic Anhydride (with base) | Amine | N-(3-hydroxy-1-(oxan-4-yl)propyl)acetamide |
| tert-Butyldimethylsilyl chloride | Hydroxyl (steric hindrance may influence) | This compound O-silyl ether |
Regioselectivity in this context primarily relates to which atom within a functional group reacts. For the amine and hydroxyl groups, the nitrogen and oxygen atoms are the respective nucleophilic centers.
Investigation of Stereochemical Outcomes and Factors Influencing Stereocontrol
The carbon atom at position 3, bonded to the amino group and the oxane ring, is a stereocenter. This means that this compound exists as a pair of enantiomers, (R)-3-Amino-3-(oxan-4-yl)propan-1-ol and (S)-3-Amino-3-(oxan-4-yl)propan-1-ol. The stereochemistry of reactions involving this compound is a crucial aspect.
Reactions not involving the stereocenter: When reactions occur at the terminal hydroxyl group or directly on the nitrogen atom without breaking the C-N bond (e.g., N-acylation, N-alkylation), the configuration of the stereocenter is typically retained. If one starts with an enantiomerically pure sample, the product will also be enantiomerically pure.
Reactions involving the stereocenter: If a reaction leads to the cleavage and formation of a bond at the stereocenter, the stereochemical outcome can be retention, inversion, or racemization. For instance, a hypothetical nucleophilic substitution at C3 would need to be analyzed for its stereochemical course (e.g., SN1 vs. SN2).
Diastereoselectivity: The existing stereocenter can influence the stereochemical outcome of reactions at other parts of the molecule, leading to the formation of diastereomers in unequal amounts. For example, if a new stereocenter is created during a reaction, the original stereocenter can direct the approach of the incoming reagent, favoring the formation of one diastereomer over the other. This is known as substrate-controlled diastereoselectivity.
Factors influencing stereocontrol include:
Chiral catalysts or reagents: The use of chiral catalysts or reagents can induce enantioselectivity or diastereoselectivity in reactions. For example, an enzymatic kinetic resolution could be employed to separate the enantiomers of this compound by selectively acylating one enantiomer.
Neighboring group participation: The hydroxyl or amino group, or even the oxane ring oxygen, could potentially participate in a reaction at the stereocenter, influencing the stereochemical outcome.
Steric hindrance: The bulky oxane ring can sterically hinder one face of the molecule, directing the approach of reagents to the less hindered face.
The table below outlines potential stereochemical outcomes for different reaction types.
| Reaction Type | Starting Material | Expected Stereochemical Outcome |
| N-Acylation | (R)-enantiomer | (R)-N-acylated product (retention) |
| O-Esterification | (S)-enantiomer | (S)-O-esterified product (retention) |
| Kinetic Resolution | Racemic mixture | Mixture of one enantiomer and the acylated other enantiomer |
| Diastereoselective reduction of a derivative | Enantiomerically pure | Formation of two diastereomers in unequal amounts |
Computational Chemistry and Theoretical Studies of 3 Amino 3 Oxan 4 Yl Propan 1 Ol
Quantum Mechanical and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-Amino-3-(oxan-4-yl)propan-1-ol. DFT methods offer a balance between computational cost and accuracy, making them well-suited for a molecule of this size. By solving approximations of the Schrödinger equation, DFT can determine the electron density and, from it, derive a wealth of information about the molecule's properties.
DFT calculations are highly effective in predicting spectroscopic data, which can aid in the experimental characterization of this compound. For instance, the vibrational frequencies corresponding to the stretching and bending of bonds can be calculated and correlated with infrared (IR) and Raman spectra. Similarly, the energies of electronic transitions can be computed to predict the ultraviolet-visible (UV-Vis) absorption spectrum. The magnetic shielding tensors can also be calculated to forecast the chemical shifts in nuclear magnetic resonance (NMR) spectroscopy.
Beyond spectroscopy, DFT is a cornerstone for investigating reaction energetics. By calculating the energies of reactants, products, and intermediates, the enthalpy and Gibbs free energy of a reaction can be determined. This allows for the prediction of reaction spontaneity and equilibrium positions. For this compound, this could involve studying its potential reactions, such as N-acylation or O-alkylation, to determine the most favorable reaction pathways from a thermodynamic standpoint.
Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value |
| Key IR Stretching Frequencies (cm⁻¹) | O-H: ~3400, N-H: ~3300, C-H: ~2900, C-O: ~1100 |
| ¹³C NMR Chemical Shifts (ppm) | C-OH: ~60, C-NH₂: ~50, Oxane Carbons: ~65-70 |
| ¹H NMR Chemical Shifts (ppm) | OH: ~2.5, NH₂: ~1.8, CH₂-OH: ~3.6, CH-NH₂: ~3.0 |
Note: The values in this table are hypothetical and serve as an example of the type of data that would be generated by DFT calculations.
To understand the kinetics of a reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction coordinate. DFT calculations can be used to locate and characterize transition state structures. By analyzing the vibrational frequencies of the transition state (which will have one imaginary frequency corresponding to the reaction coordinate), the energy barrier (activation energy) of the reaction can be calculated.
For this compound, this analysis could be applied to various potential reactions to map out the complete reaction pathway. This would involve identifying all intermediates and transition states connecting them, providing a detailed picture of the reaction mechanism. Such studies are invaluable for understanding how the molecule might behave in different chemical environments and for designing synthetic routes.
Conformational Analysis and Energetic Landscapes of the Oxane and Propanolamine Moieties
A thorough conformational analysis involves systematically exploring the potential energy surface of the molecule. This is typically done by rotating the rotatable bonds and calculating the energy of each resulting conformation. For the oxane moiety, this would involve investigating the chair, boat, and twist-boat conformations. For the propanolamine side chain, the rotations around the C-C and C-O bonds would be explored. The results of such an analysis would reveal the most stable (lowest energy) conformations and the energy barriers between them. This information is critical for understanding the molecule's shape and how it might interact with other molecules.
Illustrative Relative Energies of Key Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
| Chair (Equatorial Side Chain) | 0.00 |
| Chair (Axial Side Chain) | 2.50 |
| Twist-Boat | 5.50 |
| Boat | 7.00 |
Note: The values in this table are hypothetical and represent the type of data obtained from a conformational analysis.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum mechanical calculations are excellent for studying the intrinsic properties of a single molecule, they are computationally expensive for studying systems with many molecules, such as a solute in a solvent. Molecular dynamics (MD) simulations are a powerful tool for this purpose. In an MD simulation, the atoms are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.
For this compound, MD simulations can be used to study how the solvent affects its conformation and dynamics. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent molecules arrange themselves around the solute and how this influences the solute's preferred conformation. MD simulations are also invaluable for studying intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups of this compound and solvent molecules.
Structure-Reactivity and Structure-Selectivity Relationship Predictions
By combining the insights gained from both quantum mechanical calculations and molecular dynamics simulations, it is possible to predict the structure-reactivity and structure-selectivity relationships for this compound. For example, by calculating reactivity descriptors such as the Fukui functions or the local hardness, one can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.
Furthermore, by understanding the conformational preferences of the molecule and the transition states of its potential reactions, one can predict how the stereochemistry of the molecule might influence the outcome of a reaction. For instance, if a reaction proceeds through a particular conformation, the stability of that conformer will affect the reaction rate. This type of analysis is crucial for understanding and predicting the selectivity of chemical reactions involving this compound.
Advanced Spectroscopic and Analytical Characterization of 3 Amino 3 Oxan 4 Yl Propan 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of organic molecules like 3-Amino-3-(oxan-4-yl)propan-1-ol. nih.gov By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom in the molecule can be determined.
The structure of this compound contains several distinct proton and carbon environments that would be distinguishable in NMR spectra. The standard approach involves dissolving the sample in a suitable deuterated solvent and acquiring one-dimensional (1D) and two-dimensional (2D) spectra. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the propanol (B110389) chain and the oxane ring. The hydroxyl (-OH) and amino (-NH₂) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. The protons on the carbon chain would exhibit complex splitting patterns due to coupling with neighboring protons. For instance, the -CH₂-OH group would likely appear as a triplet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The spectrum for this compound would be expected to show eight distinct signals, corresponding to the eight carbon atoms in the structure. The chemical shifts would be indicative of the electronic environment of each carbon. For example, the carbon atom bonded to the hydroxyl group (C1) would appear at a characteristic downfield shift, as would the carbons of the oxane ring adjacent to the oxygen atom.
2D NMR Techniques: To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY spectra reveal ¹H-¹H coupling correlations, helping to identify adjacent protons within the propanol chain and the oxane ring.
HSQC spectra correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of protons to their corresponding carbons.
HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connectivity between the propanol chain and the oxane ring via the C3 position.
Predicted NMR Data:
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is hypothetical and based on structural analysis.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H1 (CH₂OH) | ~3.6 | t |
| H2 (CH₂) | ~1.7 | m |
| H3 (CH-N) | ~2.8-3.0 | m |
| H4' (CH-oxane) | ~1.5-1.6 | m |
| H3'/H5' (CH₂-O-CH₂) | ~3.9 (axial), ~3.4 (equatorial) | m |
| H2'/H6' (CH₂-C-CH₂) | ~1.6 (axial), ~1.4 (equatorial) | m |
| -OH | Variable | br s |
| -NH₂ | Variable | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is hypothetical and based on structural analysis.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH₂OH) | ~60-65 |
| C2 (CH₂) | ~35-40 |
| C3 (CH-N) | ~55-60 |
| C4' (CH-oxane) | ~40-45 |
| C3'/C5' (CH₂-O) | ~67-70 |
| C2'/C6' (CH₂-C) | ~30-35 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination
The carbon atom at position 3 of this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. springernature.com It measures the differential absorption of left and right circularly polarized light.
CD spectroscopy can be used to:
Confirm the presence of chirality: A non-racemic mixture of the enantiomers will produce a CD spectrum, while a racemic mixture will be CD silent.
Determine enantiomeric excess (e.e.): The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. nih.gov By comparing the CD spectrum of a sample to that of an enantiomerically pure standard, the e.e. can be quantified. nih.govresearchgate.net
Assign absolute configuration (with caution): While not a standalone method for determining absolute configuration, the sign of the Cotton effect in the CD spectrum can sometimes be correlated with the absolute configuration through comparison with structurally similar compounds of known configuration or with theoretical calculations.
For this compound, the chromophores are the amino group and the hydroxyl group, which absorb in the ultraviolet region. The CD spectrum would likely show signals corresponding to the electronic transitions of these groups, perturbed by the chiral environment. A typical procedure would involve dissolving the sample in a suitable solvent and recording the CD spectrum over a range of wavelengths. nih.gov The development of high-throughput fluorescence-based assays also offers a sensitive method for determining the enantiomeric excess of amino alcohols. nih.govbgsu.edu
Table 3: Hypothetical Circular Dichroism Data for Enantiomers of this compound This data is illustrative of expected results.
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|---|
| (R)-enantiomer | ~210 | Positive Cotton Effect |
| (S)-enantiomer | ~210 | Negative Cotton Effect |
Advanced Mass Spectrometry Techniques for Isomer Differentiation and Complex Adduct Characterization
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nist.gov For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₈H₁₇NO₂, by providing a highly accurate mass measurement.
Advanced MS techniques are crucial for distinguishing between isomers and characterizing complex adducts. magtech.com.cn
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate between structural isomers. For example, positional isomers of the amino or hydroxyl group would yield different fragment ions.
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase before mass analysis. This can allow for the differentiation of isomers that have the same mass but different three-dimensional structures.
Chemical Derivatization: Derivatizing the amino or hydroxyl groups with specific reagents can enhance ionization efficiency and induce characteristic fragmentation pathways, aiding in isomer differentiation. magtech.com.cn For chiral analysis, derivatization with a chiral reagent can produce diastereomers that can be separated and distinguished by MS. nih.gov
The characterization of adducts, such as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺, is standard in electrospray ionization (ESI) and other soft ionization techniques. The study of these adducts under different MS conditions can provide further structural information.
Table 4: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M+H]⁺ | [C₈H₁₈NO₂]⁺ | 160.1332 | Within 5 ppm |
| [M+Na]⁺ | [C₈H₁₇NNaO₂]⁺ | 182.1151 | Within 5 ppm |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. wikipedia.orgthieme-connect.de To perform this analysis, a suitable single crystal of this compound or one of its derivatives would need to be grown.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom in the molecule.
For a chiral compound like this compound, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of the chiral center, provided the crystal is non-centrosymmetric and anomalous dispersion effects can be measured. thieme-connect.de This is often achieved by incorporating a heavy atom into the structure, for example, by forming a salt with a chiral acid or a metal complex.
In addition to absolute configuration, X-ray crystallography provides a wealth of information about the solid-state conformation of the molecule, including:
Bond lengths and angles.
Torsional angles, which describe the conformation of the propanol chain and the puckering of the oxane ring.
Intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the crystal packing. growingscience.com
Table 5: Illustrative Crystallographic Data Parameters for this compound This table presents typical parameters that would be reported in a crystallographic study and is not based on experimental data.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.1 |
| β (°) | 95.5 |
| Volume (ų) | 785.0 |
| Z (molecules/unit cell) | 4 |
| R-factor | < 0.05 |
Applications and Role of 3 Amino 3 Oxan 4 Yl Propan 1 Ol in Advanced Organic Synthesis
Building Block for the Total Synthesis of Complex Natural Products and Analogues
There is currently no available literature detailing the use of 3-Amino-3-(oxan-4-yl)propan-1-ol as a building block in the total synthesis of complex natural products. Chiral amino alcohols are indeed valuable synthons. For instance, related structures like (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol serve as key chiral building blocks in the synthesis of various pharmaceutical agents. The stereochemistry of such building blocks is crucial for the biological activity of the final product. The synthesis of complex molecules often relies on the strategic use of such pre-functionalized chiral building blocks to control stereochemistry and reduce the number of synthetic steps.
Scaffold for the Development of Novel Chiral Ligands and Organocatalysts in Asymmetric Transformations
The development of novel chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. While there are no specific examples involving this compound, its 1,3-amino alcohol motif is a common feature in many successful chiral ligands and catalysts. These functional groups can coordinate to metal centers or act as hydrogen bond donors/acceptors to create a chiral environment that directs the stereochemical outcome of a reaction. The oxane ring could provide steric bulk and conformational rigidity, which are desirable properties for effective chiral induction.
Precursor for the Synthesis of Heterocyclic Frameworks and Polyfunctionalized Molecules
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a theoretical precursor for a variety of heterocyclic frameworks. For example, intramolecular cyclization or reactions with other bifunctional reagents could potentially lead to the formation of piperidines, oxazines, or other complex heterocyclic systems. However, no published studies demonstrate these transformations for this specific compound.
Design and Synthesis of Derivatives for Chemical Biology Research
The design of molecular probes and the execution of Structure-Activity Relationship (SAR) studies are fundamental to chemical biology and drug discovery. The core structure of this compound could theoretically serve as a scaffold for such research.
Development of Molecular Probes for Biomolecular Interaction Studies
No molecular probes derived from this compound have been reported. In principle, the amino or hydroxyl groups could be functionalized with reporter groups such as fluorophores, biotin, or photo-crosslinkers to create probes for studying interactions with proteins or other biomolecules.
Scaffold for SAR (Structure-Activity Relationship) Studies in Pre-clinical Research Tools
There is no available information on SAR studies involving derivatives of this compound. Such studies would typically involve the systematic modification of the oxane ring, the amino group, and the propanol (B110389) side chain to understand how these structural changes affect biological activity. This process is essential for optimizing lead compounds in drug discovery.
Future Research Directions and Emerging Avenues for 3 Amino 3 Oxan 4 Yl Propan 1 Ol Chemistry
Sustainable and Green Chemistry Approaches in Synthesis and Functionalization
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. unibo.itresearchgate.net The application of these principles to the synthesis and functionalization of 3-Amino-3-(oxan-4-yl)propan-1-ol represents a significant area for future research.
Current synthetic routes may rely on traditional methods that involve harsh reagents or produce substantial waste. Future efforts will likely focus on developing biocatalytic and chemo-enzymatic pathways. For instance, enzymes such as transaminases could be employed for the asymmetric amination of a suitable ketone precursor, offering high enantioselectivity under mild, aqueous conditions. Similarly, alcohol dehydrogenases could be used for the selective oxidation or reduction of related functional groups.
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Metric | Traditional Route (e.g., Grignard/Reduction) | Green Route (e.g., Biocatalytic) |
| Solvents | Diethyl ether, Tetrahydrofuran (THF) | Water, Buffer solutions |
| Catalyst | Stoichiometric metal hydrides | Recyclable enzyme (e.g., transaminase) |
| Atom Economy | Moderate | High |
| E-Factor (Waste/Product Ratio) | High (>10) | Low (<5) researchgate.net |
| Reaction Conditions | Anhydrous, inert atmosphere, extreme temps | Ambient temperature and pressure |
Integration into Automated Synthesis and Flow Chemistry Platforms
Automated synthesis and flow chemistry are transforming pharmaceutical and chemical research by enabling rapid, safe, and scalable production of molecules. rsc.org Integrating the synthesis of this compound and its derivatives into these platforms is a promising future avenue.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. rsc.org This can lead to higher yields, improved safety by minimizing the volume of hazardous intermediates at any given time, and easier scalability compared to traditional batch processes. rsc.org A potential continuous-flow synthesis of this compound could be designed, potentially telescoping multiple reaction steps without intermediate isolation. researchgate.net
Automated platforms, guided by algorithms, could rapidly synthesize libraries of derivatives by systematically varying reactants and conditions. This high-throughput approach would accelerate the discovery of new compounds with desired properties, a process that is slow and labor-intensive using manual methods.
Chemoinformatics and Machine Learning for Predictive Synthesis and Derivative Design
Chemoinformatics and machine learning (ML) are powerful computational tools that are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. researchgate.netnih.gov These approaches can significantly accelerate the design and synthesis of novel derivatives of this compound.
By analyzing datasets of known molecules and reactions, ML models can be trained to predict various properties for new, virtual derivatives. This includes predicting biological activity, toxicity, and physicochemical properties (e.g., solubility, stability) before they are ever synthesized in a lab. nih.gov Such models can screen vast virtual libraries of compounds based on the this compound scaffold to identify the most promising candidates for specific applications.
Furthermore, ML can assist in synthesis planning by predicting the most efficient reaction pathways, optimal conditions, and potential side products. This predictive power reduces the number of failed experiments, saving time, resources, and minimizing waste.
Table 2: Illustrative Chemoinformatics-Driven Derivative Design
| Derivative Structure (Modification on Parent) | Predicted Property (ML Model) | Predicted Bioactivity (ML Model) | Synthesis Priority |
| N-methylation | Increased Lipophilicity | High (e.g., Kinase Target X) | High |
| Hydroxyl to Carboxylic Acid | Increased Polarity | Low (e.g., Kinase Target X) | Low |
| Oxane to Cyclohexane | Increased Rigidity | Moderate (e.g., Kinase Target X) | Medium |
| Addition of Fluoro group on Oxane | Altered pKa, Metabolic Stability | High (e.g., Kinase Target X) | High |
Exploration of Novel Reactivities and Unexpected Transformations
The unique structural features of this compound—a primary amine, a primary alcohol, and a saturated ether ring—provide fertile ground for exploring novel chemical reactions and transformations that go beyond simple functional group modifications.
Future research could investigate:
Ring-Opening Polymerization: The oxane ring, while generally stable, could potentially be induced to undergo ring-opening under specific catalytic conditions, leading to novel polymer backbones.
Intramolecular Cyclizations: The proximity of the amino and hydroxyl groups could be exploited to synthesize novel bicyclic or spirocyclic structures through intramolecular cyclization reactions, creating rigid scaffolds for drug discovery.
Metal-Catalyzed C-H Activation: Direct functionalization of the C-H bonds on the oxane ring using transition metal catalysis would provide a powerful and atom-economical way to introduce new substituents and create complex derivatives.
Use as a Chiral Ligand: The bidentate nature of the amino alcohol functionality makes it a candidate for use as a chiral ligand in asymmetric catalysis, a possibility that remains largely unexplored.
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The fusion of organic synthesis with materials science and supramolecular chemistry opens up exciting possibilities for creating advanced functional materials and systems based on this compound.
In materials science , the compound can serve as a monomer or a functional building block for new polymers. For example, polymerization involving the amine and hydroxyl groups could lead to the formation of novel polyamides, polyesters, or polyurethanes. The incorporation of the oxane ring into the polymer backbone could impart unique properties such as improved thermal stability or altered solubility.
In supramolecular chemistry , the molecule's ability to form hydrogen bonds through its amine and hydroxyl groups makes it an excellent candidate for constructing self-assembling systems. These could include gels, liquid crystals, or discrete molecular cages formed through non-covalent interactions. Such supramolecular structures could find applications in areas like controlled release, sensing, and catalysis. The interplay of hydrogen bonding, chirality, and the flexible oxane ring could lead to the formation of complex and functional higher-order structures.
Q & A
Q. How is this compound applied in multi-step syntheses of pharmaceuticals?
- Methodology : As a chiral intermediate, it is alkylated (e.g., with benzyl bromide) or acylated (e.g., acetic anhydride) to form prodrugs. Continuous-flow reactors enhance scalability (>90% yield) for APIs targeting CNS disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
